H-Gamma-Glu-Gln-OH

Description

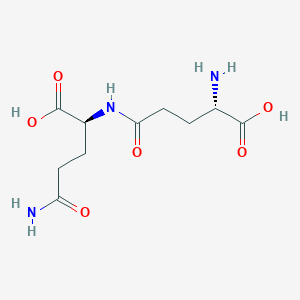

Gamma-Glu-Gln is a dipeptide obtained by formal condensation of the gamma-carboxy group of glutamic acid with the amino group of glutamine It has a role as a human metabolite. It derives from a L-glutamic acid and a L-glutamine. It is a conjugate acid of a gamma-Glu-Gln(1-).

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O6/c11-5(9(16)17)1-4-8(15)13-6(10(18)19)2-3-7(12)14/h5-6H,1-4,11H2,(H2,12,14)(H,13,15)(H,16,17)(H,18,19)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFYFLXEJFQWMU-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CCC(=O)N)C(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@@H](CCC(=O)N)C(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30163415 | |

| Record name | gamma-L-Glutamyl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N2-gamma-Glutamylglutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011738 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10148-81-9, 1466-50-8 | |

| Record name | γ-Glutamylglutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10148-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Glutamylglutamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001466508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-L-Glutamyl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-gamma-Glutamylglutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011738 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

H-Gamma-Glu-Gln-OH: A Biochemical Properties Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

H-Gamma-Glu-Gln-OH, also known as γ-L-glutamyl-L-glutamine, is a dipeptide composed of glutamic acid and glutamine linked via a gamma-glutamyl bond. As a naturally occurring molecule and a human metabolite, it stands at the intersection of amino acid metabolism and cellular signaling. This technical guide provides a comprehensive overview of the known and potential biochemical properties of this compound. It is intended to serve as a foundational resource for researchers investigating its physiological roles and therapeutic potential. This document summarizes its physicochemical characteristics, explores its likely interactions with key enzymes such as gamma-glutamyl transpeptidase and transglutaminase, and delves into its potential as a modulator of excitatory neurotransmission through the N-methyl-D-aspartate (NMDA) receptor. Detailed experimental protocols are provided to facilitate further investigation into its biochemical functions.

Physicochemical Properties

This compound is a dipeptide with the chemical formula C10H17N3O6 and a molecular weight of 275.26 g/mol [1]. Its structure is characterized by a peptide bond between the gamma-carboxyl group of a glutamic acid residue and the alpha-amino group of a glutamine residue. This unconventional peptide linkage distinguishes it from proteins and peptides synthesized through ribosomal machinery.

| Property | Value | Source |

| Molecular Formula | C10H17N3O6 | PubChem[1] |

| Molecular Weight | 275.26 g/mol | PubChem[1] |

| CAS Number | 10148-81-9 | PubChem[1] |

| Canonical SMILES | C(CC(C(=O)O)N)C(=O)NC(CCC(=O)N)C(=O)O | PubChem |

| IUPAC Name | (2S)-2-amino-5-[[(2S)-4-amino-2-carboxy-4-oxobutyl]amino]-5-oxopentanoic acid | PubChem |

| Appearance | Solid (Predicted) | HMDB |

| Water Solubility | Predicted to be high | FooDB[2] |

Potential Biochemical Interactions and Signaling Pathways

Based on the activities of structurally related gamma-glutamyl compounds, this compound is hypothesized to interact with several key enzymes and signaling pathways.

Interaction with Gamma-Glutamyl Transpeptidase (GGT)

Gamma-glutamyl transpeptidase (GGT) is a cell-surface enzyme that plays a crucial role in glutathione metabolism and the transport of amino acids. GGT catalyzes the transfer of a gamma-glutamyl moiety from a donor to an acceptor molecule. Given its structure, this compound is a likely substrate for GGT.

Caption: Proposed enzymatic cleavage of this compound by GGT.

Interaction with Transglutaminase (TGase)

Transglutaminases (TGases) are a family of enzymes that catalyze the formation of an isopeptide bond between the gamma-carboxamide group of a glutamine residue and the epsilon-amino group of a lysine residue. It is plausible that this compound could act as a substrate or modulator of TGase activity.

Neurological Activity via NMDA Receptor Modulation

A structurally similar dipeptide, γ-L-glutamyl-L-glutamate, has been shown to act as a partial agonist at NMDA receptors, with a preference for GluN2B-containing subtypes. This suggests that this compound may also modulate glutamatergic neurotransmission.

Caption: Proposed activation of the NMDA receptor by this compound.

Quantitative Biochemical Data

Quantitative data on the biochemical interactions of this compound is currently limited. The following tables are provided to structure future research findings.

Table 3.1: Enzyme Kinetic Parameters

| Enzyme | Substrate/Modulator | Km | Vmax | Ki | Source |

| Gamma-Glutamyl Transpeptidase | This compound | - | - | - | Data not available |

| Transglutaminase | This compound | - | - | - | Data not available |

Table 3.2: Receptor Binding and Functional Assays

| Receptor | Assay Type | Ligand | IC50 | Ki | EC50 | Source |

| NMDA Receptor | Radioligand Binding | This compound | - | - | - | Data not available |

| NMDA Receptor | Electrophysiology | This compound | - | - | ~300 µM (for γ-L-glutamyl-L-glutamate) | [3] |

Experimental Protocols

The following protocols are provided as a guide for the investigation of the biochemical properties of this compound.

Synthesis of this compound

A general method for the synthesis of gamma-glutamyl dipeptides involves the protection of the alpha-amino and alpha-carboxyl groups of glutamic acid, followed by activation of the gamma-carboxyl group and subsequent coupling with the desired amino acid (in this case, glutamine), and final deprotection.

Caption: General workflow for the chemical synthesis of this compound.

Gamma-Glutamyl Transpeptidase (GGT) Activity Assay

This protocol is adapted from commercially available GGT assay kits. The activity of GGT is determined by monitoring the cleavage of a chromogenic substrate, L-γ-glutamyl-p-nitroanilide (GGPNA), which releases p-nitroaniline. The potential of this compound to act as a substrate can be assessed in a competition assay.

Materials:

-

Purified GGT enzyme

-

GGT assay buffer

-

L-γ-glutamyl-p-nitroanilide (GGPNA)

-

Glycylglycine (acceptor substrate)

-

This compound

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing GGT assay buffer, GGPNA, and glycylglycine.

-

Add varying concentrations of this compound to the wells of the microplate.

-

Initiate the reaction by adding the purified GGT enzyme.

-

Measure the absorbance at 405 nm at regular intervals to determine the rate of p-nitroaniline production.

-

Calculate the kinetic parameters (Km, Vmax, or Ki) by analyzing the reaction rates at different substrate concentrations.

NMDA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the NMDA receptor.

Materials:

-

Rat brain membrane preparation (source of NMDA receptors)

-

Radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801)

-

Binding buffer

-

This compound

-

Glutamate and Glycine (for receptor activation)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubate the rat brain membranes with the radiolabeled antagonist in the presence of varying concentrations of this compound.

-

Include saturating concentrations of glutamate and glycine to ensure the receptor is in an open-channel conformation, allowing the radioligand to bind.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Determine the IC50 value of this compound and subsequently calculate the Ki value.

Electrophysiological Recording of NMDA Receptor Activity

This protocol outlines the use of two-electrode voltage-clamp recording in Xenopus oocytes to functionally characterize the effect of this compound on NMDA receptors.

Materials:

-

Xenopus laevis oocytes

-

cRNA for NMDA receptor subunits (e.g., GluN1 and GluN2A/B)

-

Two-electrode voltage-clamp setup

-

Recording solution (e.g., Ringer's solution)

-

This compound

-

Glutamate and Glycine

Procedure:

-

Inject the cRNA for the desired NMDA receptor subunits into the Xenopus oocytes and incubate for 2-5 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and impale it with two electrodes (voltage and current).

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Perfuse the oocyte with the recording solution containing varying concentrations of this compound in the presence of a saturating concentration of glycine.

-

Record the inward current elicited by the application of the compound.

-

Construct a dose-response curve to determine the EC50 and maximal efficacy of this compound.

Conclusion

This compound is a dipeptide with the potential for significant biochemical activity. Its structural similarity to other gamma-glutamyl compounds suggests it may be a substrate for key enzymes like GGT and transglutaminase and a modulator of NMDA receptor activity. The experimental protocols provided in this guide offer a framework for the detailed investigation of these properties. Further research into the quantitative aspects of its biochemical interactions is crucial to fully elucidate its physiological role and to explore its potential as a therapeutic agent in areas such as neuroscience and metabolic regulation.

References

- 1. Gamma-glutamyl transpeptidase substrate specificity and catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. The Glutathione Metabolite γ-Glutamyl-Glutamate Partially Activates Glutamate NMDA Receptors in Central Neurons With Higher Efficacy for GluN2B-Containing Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence and Sources of γ-L-Glutamyl-L-glutamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-L-glutamyl-L-glutamine, a naturally occurring dipeptide, is found across various biological systems, from microorganisms to plants and animals. This document provides a comprehensive overview of its natural sources, biosynthesis, and methods for its study. Quantitative data on its presence in different organisms and food products are summarized. Detailed experimental protocols for extraction, purification, and quantification are provided to facilitate further research. Additionally, key biochemical pathways involving this dipeptide are visualized to enhance understanding of its metabolic significance.

Introduction

γ-L-glutamyl-L-glutamine is a dipeptide formed from the formal condensation of the γ-carboxy group of L-glutamic acid with the α-amino group of L-glutamine. As a human metabolite, it has been reported in various organisms, including Drosophila melanogaster and Euglena gracilis. Its presence in biological systems suggests a role in nitrogen metabolism and storage. This guide delves into the known natural occurrences and sources of this dipeptide, providing a technical resource for researchers in the fields of biochemistry, nutrition, and pharmacology.

Natural Occurrence and Quantitative Data

While extensive quantitative data for γ-L-glutamyl-L-glutamine across a wide range of natural sources remains an area of active research, its presence has been identified in various contexts, particularly in fermented foods. The biosynthesis of γ-glutamyl dipeptides is often attributed to the activity of microorganisms possessing γ-glutamyltransferase (GGT) or similar enzymes.

Table 1: Quantitative Occurrence of Related γ-Glutamyl Dipeptides in Fermented Foods

| Dipeptide | Food Source | Microorganism | Concentration | Reference |

| γ-Glu-Glu | Sourdough | Lactobacillus reuteri | Strain-dependent, higher than controls | [1][2] |

| γ-Glu-Leu | Sourdough | Lactobacillus reuteri | Strain-dependent, higher than controls | [1][2] |

| γ-Glu-Met | Sourdough | Lactobacillus reuteri | Strain-dependent, higher than controls | [1][2] |

| Various γ-Glutamyl Dipeptides | Parmesan Cheese | Endogenous milk enzymes | Increased during ripening | [3] |

| Various γ-Glutamyl Dipeptides | Soy Sauce | Bacillus spp. | Present | [1] |

Note: Data for γ-L-glutamyl-L-glutamine is limited; the table presents data for closely related γ-glutamyl dipeptides to indicate potential sources and concentration ranges.

Dietary sources of the constituent amino acids, glutamine and glutamate, are abundant in protein-rich foods such as meat, poultry, fish, and dairy products. Plant-based sources include grains, beans, and some vegetables[4][5][6]. The presence of precursor amino acids is a prerequisite for the biosynthesis of γ-L-glutamyl-L-glutamine.

Biosynthesis and Signaling Pathways

The primary enzyme implicated in the synthesis and metabolism of γ-glutamyl dipeptides is γ-glutamyltransferase (GGT; EC 2.3.2.2)[7]. GGT catalyzes the transfer of a γ-glutamyl moiety from a donor molecule, such as glutathione or L-glutamine, to an acceptor molecule, which can be an amino acid (like L-glutamine), a peptide, or water[8][9].

The biosynthesis of γ-L-glutamyl-L-glutamine can occur via a transpeptidation reaction catalyzed by GGT, where L-glutamine acts as the γ-glutamyl donor and another L-glutamine molecule serves as the acceptor.

Another potential pathway involves γ-glutamylcysteine synthetase (GCL), which could potentially utilize L-glutamine as a substrate instead of cysteine, though this is less characterized for γ-L-glutamyl-L-glutamine specifically[10].

Experimental Protocols

Extraction of γ-L-Glutamyl-L-glutamine from Biological Samples

This protocol is a general guideline and may require optimization based on the specific matrix.

-

Homogenization : Homogenize 1 gram of fresh tissue (e.g., plant leaves, animal muscle) in 5 mL of 80% methanol at 4°C.

-

Centrifugation : Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Supernatant Collection : Collect the supernatant containing the small molecule fraction.

-

Solvent Evaporation : Evaporate the methanol from the supernatant under a stream of nitrogen gas or using a rotary evaporator.

-

Reconstitution : Reconstitute the dried extract in a suitable solvent for analysis, such as ultrapure water or a mobile phase compatible with the analytical method.

Purification by Ion-Exchange Chromatography

This protocol is adapted from a method for purifying related γ-glutamyl compounds and may require optimization[11].

-

Resin Preparation : Prepare a Dowex 1x8 ion-exchange column (acetate form).

-

Sample Loading : Load the reconstituted extract onto the column.

-

Washing : Wash the column with several volumes of ultrapure water to remove unbound compounds.

-

Elution : Elute the bound γ-glutamyl dipeptides using a gradient of acetic acid (e.g., 0.1 M to 2 M).

-

Fraction Collection : Collect fractions and monitor for the presence of the target dipeptide using a suitable analytical method (e.g., thin-layer chromatography or LC-MS).

-

Lyophilization : Pool the fractions containing the purified dipeptide and lyophilize to obtain a solid product.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Chromatographic Separation :

-

Column : A C18 reversed-phase column is commonly used.

-

Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate : 0.2-0.4 mL/min.

-

Injection Volume : 5-10 µL.

-

-

Mass Spectrometric Detection :

-

Ionization Mode : Positive electrospray ionization (ESI+).

-

Analysis Mode : Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

-

Transitions : Monitor for the specific precursor-to-product ion transitions for γ-L-glutamyl-L-glutamine.

-

-

Quantification : Generate a standard curve using a certified reference standard of γ-L-glutamyl-L-glutamine to determine the concentration in the samples.

Conclusion

γ-L-glutamyl-L-glutamine is a dipeptide of interest due to its presence in various biological systems and potential roles in metabolism. This guide provides a foundational understanding of its natural occurrence, biosynthesis, and analytical methodologies. Further research is warranted to fully elucidate its physiological functions and to quantify its presence across a broader spectrum of natural sources. The provided protocols offer a starting point for researchers to explore this fascinating molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Taste-Active γ-Glutamyl Dipeptides during Sourdough Fermentation by Lactobacillus reuteri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dietary glutamine, glutamate and mortality: two large prospective studies in US men and women - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-Glutamine | C5H10N2O3 | CID 5961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]

- 8. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Item - Glutathione biosynthesis pathway and two possible pathways for the synthesis of γ-glutamyl peptides. - Public Library of Science - Figshare [plos.figshare.com]

- 11. Use of Bacterial γ-Glutamyltranspeptidase for Enzymatic Synthesis of γ-d-Glutamyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Flavor and Physiology: A Technical Guide to the Mechanism of Action of Gamma-Glutamyl Dipeptides

For Immediate Release

A deep dive into the molecular mechanisms of gamma-glutamyl dipeptides, offering insights for researchers, scientists, and drug development professionals.

Gamma-glutamyl dipeptides, a class of naturally occurring peptides found in a variety of foods, are increasingly recognized for their significant physiological roles, extending far beyond their contribution to the "kokumi" taste sensation. This technical guide provides a comprehensive overview of the core mechanisms of action of these fascinating molecules, with a focus on their interaction with the Calcium-Sensing Receptor (CaSR) and their metabolic lifecycle. This document consolidates key quantitative data, details essential experimental protocols, and visualizes the complex signaling and metabolic pathways involved.

The Calcium-Sensing Receptor: The Primary Target

The principal mechanism of action for gamma-glutamyl dipeptides is the allosteric modulation of the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR).[1][2] Unlike orthosteric agonists that bind to the primary active site, gamma-glutamyl dipeptides bind to an allosteric site on the CaSR, enhancing its sensitivity to extracellular calcium ions (Ca²⁺).[3][4] This potentiation of CaSR activity is the molecular basis for the "kokumi" taste, a sensation of richness, mouthfulness, and complexity in food.[5][6][7]

Signaling Cascade of CaSR Activation

Upon binding of gamma-glutamyl dipeptides and Ca²⁺, the CaSR undergoes a conformational change, activating intracellular G-proteins, primarily Gq/11 and Gi/o. This initiates a cascade of downstream signaling events:

-

Phospholipase C (PLC) Activation: The activated Gq/11 protein stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This transient increase in intracellular calcium is a key signaling event.

-

Inhibition of Adenylyl Cyclase: The activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][4]

This dual signaling pathway allows gamma-glutamyl dipeptides to modulate a variety of cellular processes.

References

- 1. Molecular and sensory characterization of gamma-glutamyl peptides as key contributors to the kokumi taste of edible beans (Phaseolus vulgaris L.). | Semantic Scholar [semanticscholar.org]

- 2. Allosteric modulation of the calcium-sensing receptor by gamma-glutamyl peptides: inhibition of PTH secretion, suppression of intracellular cAMP levels, and a common mechanism of action with L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Allosteric Modulation of the Calcium-sensing Receptor by γ-Glutamyl Peptides: INHIBITION OF PTH SECRETION, SUPPRESSION OF INTRACELLULAR cAMP LEVELS, AND A COMMON MECHANISM OF ACTION WITH l-AMINO ACIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Effect of a Kokumi Peptide, γ-Glutamyl-Valyl-Glycine, on the Sensory Characteristics of Foods | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

The Role of γ-L-Glutamyl-L-glutamine in the Gamma-Glutamyl Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of H-Gamma-Glu-Gln-OH, chemically known as γ-L-Glutamyl-L-glutamine, and its intricate relationship with the gamma-glutamyl cycle. This document details the metabolic pathway, presents quantitative data, outlines experimental protocols for the key enzymes involved, and provides visualizations of the cycle and experimental workflows.

Introduction to the Gamma-Glutamyl Cycle and γ-L-Glutamyl-L-glutamine

The gamma-glutamyl cycle is a crucial metabolic pathway involved in the synthesis and degradation of glutathione (GSH), a primary intracellular antioxidant. This cycle also plays a role in amino acid transport across cell membranes. The cycle consists of six key enzymatic reactions.

γ-L-Glutamyl-L-glutamine is a dipeptide formed by the linkage of a glutamyl residue via its gamma-carboxyl group to the amino group of a glutamine molecule. This dipeptide is a substrate for γ-glutamyl transpeptidase (GGT), a key enzyme in the gamma-glutamyl cycle, and its formation and degradation are integral to the cycle's function, particularly under certain physiological and pathological conditions.

The Link Between this compound and the Gamma-Glutamyl Cycle

The primary link between γ-L-Glutamyl-L-glutamine and the gamma-glutamyl cycle is the enzyme γ-glutamyl transpeptidase (GGT) . GGT, a membrane-bound enzyme, catalyzes the transfer of the γ-glutamyl moiety from glutathione (γ-glutamyl-cysteinyl-glycine) to an acceptor molecule, which can be an amino acid, a peptide, or water.

When L-glutamine acts as the acceptor, GGT catalyzes the formation of γ-L-Glutamyl-L-glutamine:

Glutathione + L-Glutamine → γ-L-Glutamyl-L-glutamine + Cysteinyl-glycine

This reaction is significant as it represents a branch point in glutathione metabolism. The newly synthesized γ-L-Glutamyl-L-glutamine can then be further metabolized within the gamma-glutamyl cycle. Specifically, it can serve as a substrate for γ-glutamylcyclotransferase , which would cleave it to form 5-oxoproline and L-glutamine. The 5-oxoproline can then be converted to glutamate by 5-oxoprolinase , thus re-entering the glutathione synthesis pathway.

Studies have shown that under conditions of cerebral ischemia, the intracellular and extracellular concentrations of γ-L-Glutamyl-L-glutamine increase significantly.[1] This suggests that the formation of this dipeptide via GGT is a dynamic process that responds to cellular stress.

Quantitative Data

| Enzyme | Substrate(s) | Km (mM) | Vmax (µmol/min/mg) | Tissue/Organism | Reference |

| γ-Glutamyl Transpeptidase (GGT) | L-γ-Glutamyl-p-nitroanilide, Glycylglycine | 0.9-2.9 | Not specified | Rat Kidney | Orlowski, M., & Meister, A. (1963). Biochimica et Biophysica Acta, 73, 679-681. |

| γ-Glutamylcyclotransferase (GGCT) | L-γ-Glutamyl-L-α-alanine | 2.2 | 50.3 ± 1.22 | Human | Oakley, A. J., et al. (2008). Journal of Biological Chemistry, 283(32), 22031-22042.[2] |

| 5-Oxoprolinase | L-5-Oxoproline, ATP | 0.03 | Not specified | Rat Kidney | Van der Werf, P., et al. (1971). Proceedings of the National Academy of Sciences, 68(12), 2982-2986. |

| Glutamate-Cysteine Ligase (GCL) | L-Glutamate, L-Cysteine, ATP | 1.8, 0.1, 0.2 | 1.48 ± 0.10 | Human Erythrocytes | Richman, P. G., & Meister, A. (1975). Journal of Biological Chemistry, 250(4), 1422-1426.[3] |

| Glutathione Synthetase (GS) | γ-L-Glutamyl-L-cysteine, Glycine, ATP | 0.1, 1.1, 0.05 | Not specified | Human Erythrocytes | Richman, P. G., & Meister, A. (1975). Journal of Biological Chemistry, 250(4), 1422-1426.[3] |

Experimental Protocols

Detailed methodologies for the key enzymes in the gamma-glutamyl cycle are provided below.

γ-Glutamyl Transpeptidase (GGT) Activity Assay

This protocol is based on the colorimetric determination of p-nitroaniline released from the substrate L-γ-glutamyl-p-nitroanilide.

Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.2, containing 100 mM glycylglycine.

-

Substrate Solution: 10 mM L-γ-glutamyl-p-nitroanilide in Assay Buffer.

-

Sample: Tissue homogenate or purified enzyme preparation.

-

Stop Solution: 1 M Acetic Acid.

-

96-well microplate and plate reader.

Procedure:

-

Prepare tissue homogenates in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.4) and centrifuge to obtain the supernatant.

-

Add 10-50 µL of the sample to each well of a 96-well plate.

-

Add 180 µL of pre-warmed (37°C) Assay Buffer to each well.

-

Initiate the reaction by adding 20 µL of the Substrate Solution to each well.

-

Incubate the plate at 37°C for 10-30 minutes.

-

Stop the reaction by adding 50 µL of Stop Solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the enzyme activity based on the molar extinction coefficient of p-nitroaniline (9.9 mM⁻¹cm⁻¹).

γ-Glutamylcyclotransferase (GGCT) Assay

This fluorescence-based assay measures the cleavage of a γ-glutamyl dipeptide.

Materials:

-

Reaction Buffer: 50 mM Tris-HCl, pH 8.0.

-

Substrate: 1 mM L-γ-glutamyl-L-α-amino acid (e.g., L-γ-glutamyl-L-α-alanine).

-

Enzyme: Purified GGCT or cell lysate.

-

Derivatizing Reagent: o-phthalaldehyde (OPA) reagent.

-

96-well black microplate and fluorescence plate reader.

Procedure:

-

In a microcentrifuge tube, mix 50 µL of Reaction Buffer, 10 µL of Substrate, and 10 µL of the enzyme solution.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by heating at 95°C for 5 minutes.

-

Centrifuge to pellet any precipitate.

-

Transfer 20 µL of the supernatant to a well in a 96-well black microplate.

-

Add 180 µL of OPA reagent to each well and incubate in the dark for 2 minutes.

-

Measure the fluorescence with excitation at 340 nm and emission at 455 nm.

-

The amount of free amino acid released is proportional to the fluorescence signal.

5-Oxoprolinase Assay

This assay measures the conversion of 5-oxoproline to glutamate.

Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 150 mM KCl, 20 mM MgCl₂, and 5 mM ATP.

-

Substrate: 10 mM L-5-oxoproline.

-

Enzyme: Tissue homogenate or purified enzyme.

-

Detection System: Glutamate dehydrogenase, NAD⁺, and a spectrophotometer.

Procedure:

-

Combine 800 µL of Assay Buffer, 100 µL of Substrate, and 50 µL of the enzyme preparation in a cuvette.

-

Incubate at 37°C for 30-60 minutes.

-

Stop the reaction by boiling for 2 minutes.

-

Centrifuge to remove precipitated protein.

-

To the supernatant, add 100 µL of 1 M Tris-HCl (pH 9.0), 50 µL of 50 mM NAD⁺, and 10 µL of glutamate dehydrogenase (10 units).

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 340 nm. The increase in absorbance is proportional to the amount of glutamate formed.

Glutamate-Cysteine Ligase (GCL) Assay

This assay measures the formation of γ-glutamylcysteine.

Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.2, containing 150 mM KCl, 20 mM MgCl₂, 2 mM DTT, and 5 mM ATP.

-

Substrates: 10 mM L-glutamate and 2 mM L-cysteine.

-

Enzyme: Cell lysate or purified GCL.

-

Detection Method: HPLC with fluorescence detection after derivatization with monobromobimane.

Procedure:

-

Initiate the reaction by adding the enzyme to a pre-warmed mixture of Assay Buffer and substrates.

-

Incubate at 37°C for 15-30 minutes.

-

Stop the reaction with an equal volume of 10% metaphosphoric acid.

-

Centrifuge to remove protein.

-

Derivatize the supernatant with monobromobimane.

-

Analyze the formation of the γ-glutamylcysteine-bimane adduct by reverse-phase HPLC with a fluorescence detector.

Glutathione Synthetase (GS) Assay

This assay measures the synthesis of glutathione from γ-glutamylcysteine and glycine.

Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.2, containing 150 mM KCl, 20 mM MgCl₂, and 5 mM ATP.

-

Substrates: 2 mM γ-glutamylcysteine and 10 mM glycine.

-

Enzyme: Cell lysate or purified GS.

-

Detection Method: HPLC or a colorimetric assay using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Procedure:

-

Start the reaction by adding the enzyme to a mixture of Assay Buffer and substrates.

-

Incubate at 37°C for 20-40 minutes.

-

Stop the reaction with acid (e.g., 5% sulfosalicylic acid).

-

Centrifuge to remove precipitated protein.

-

Measure the glutathione concentration in the supernatant using the DTNB recycling assay or by HPLC.

Visualizations

The following diagrams illustrate the gamma-glutamyl cycle and a typical experimental workflow for enzyme activity measurement.

References

- 1. Increased intra- and extracellular concentrations of gamma-glutamylglutamate and related dipeptides in the ischemic rat striatum: involvement of glutamyl transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and Characterization of γ-Glutamylamine Cyclotransferase, an Enzyme Responsible for γ-Glutamyl-ϵ-lysine Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutathione Synthesis and Turnover in the Human Erythrocyte: ALIGNMENT OF A MODEL BASED ON DETAILED ENZYME KINETICS WITH EXPERIMENTAL DATA - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted In Vitro Bioactivities of Gamma-Glutamyl Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological activities of gamma-glutamyl peptides, a class of molecules with significant potential in the food and pharmaceutical industries. These peptides, characterized by a unique gamma-glutamyl linkage, exhibit a range of biological effects, primarily centered around the modulation of the calcium-sensing receptor and the inhibition of key enzymes. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to facilitate further research and development.

Activation of the Calcium-Sensing Receptor (CaSR) and "Kokumi" Taste Sensation

A primary and well-documented in vitro activity of many gamma-glutamyl peptides is their ability to modulate the human calcium-sensing receptor (hCaSR), a G protein-coupled receptor.[1][2][3] This interaction is the basis for the "kokumi" taste sensation, a Japanese term describing a flavor profile that enhances sweet, salty, and umami tastes, while also contributing to a sense of richness, body, and complexity in food.[1][4][5] Gamma-glutamyl peptides such as glutathione (γ-Glu-Cys-Gly) and γ-Glu-Val-Gly are potent activators of hCaSR.[1][2]

The activation of hCaSR by these peptides can occur through two main mechanisms: as positive allosteric modulators, enhancing the receptor's sensitivity to its primary agonist, extracellular calcium (Ca²⁺), or in some cases, as direct orthosteric agonists.[1][6] This activation triggers downstream intracellular signaling cascades, leading to the mobilization of intracellular calcium and the suppression of cyclic adenosine monophosphate (cAMP) levels.[6]

Quantitative Data: hCaSR Activation by Gamma-Glutamyl Peptides

The potency of various gamma-glutamyl peptides in activating hCaSR has been quantified using in vitro cell-based assays. The half-maximal effective concentration (EC₅₀) is a common metric used to express the concentration of a peptide required to elicit 50% of the maximal response.

| Peptide | EC₅₀ (µM) | Cell Line | Assay Type | Reference |

| γ-Glu-Ala | Not specified (potent activator) | HEK-293 | Intracellular Ca²⁺ mobilization | [1] |

| γ-Glu-Val-Gly | Not specified (potent activator) | HEK-293 | Intracellular Ca²⁺ mobilization | [1] |

| γ-[Glu]₃-Tyr | Lower than γ-[Glu]₁-Tyr and γ-[Glu]₂-Tyr | Not specified | hCaSR activation | [3] |

| γ-Glu-Cys-Gly (Glutathione) | Not specified (strong activator) | HEK-293 | Intracellular Ca²⁺ mobilization | [1] |

| L-Phenylalanine | 1100 ± 500 | HEK-293 expressing CaR | Intracellular Ca²⁺ mobilization | [6] |

Experimental Protocol: In Vitro Calcium Mobilization Assay

A common method to assess hCaSR activation is to measure the mobilization of intracellular calcium in a stable cell line expressing the receptor, such as Human Embryonic Kidney 293 (HEK-293) cells.

Objective: To determine the ability of a test gamma-glutamyl peptide to induce intracellular calcium mobilization via hCaSR activation.

Materials:

-

HEK-293 cells stably expressing hCaSR

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

-

Fura-2 AM (a ratiometric calcium indicator)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

Test gamma-glutamyl peptides

-

Positive control (e.g., a known CaSR agonist like L-phenylalanine)

-

Negative control (vehicle)

-

Microplate reader with fluorescence detection capabilities (excitation at ~340 nm and ~380 nm, emission at ~510 nm)

Procedure:

-

Cell Culture: Culture the hCaSR-expressing HEK-293 cells in appropriate flasks until they reach the desired confluency.

-

Cell Plating: Seed the cells into 96-well black-walled, clear-bottom microplates and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBS.

-

Remove the culture medium from the cells and wash with HBS.

-

Add the Fura-2 AM loading buffer to each well and incubate for a specified time (e.g., 60 minutes) at 37°C to allow the dye to enter the cells.

-

-

Washing: After incubation, wash the cells with HBS to remove any extracellular dye.

-

Compound Addition: Add the test gamma-glutamyl peptides at various concentrations to the wells. Include positive and negative controls.

-

Fluorescence Measurement: Immediately place the microplate in the reader and measure the fluorescence intensity at emission ~510 nm with excitation alternating between ~340 nm and ~380 nm over a period of time.

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 ratio). This ratio is proportional to the intracellular calcium concentration.

-

Plot the change in the 340/380 ratio over time to observe the calcium mobilization kinetics.

-

Generate a dose-response curve by plotting the peak change in the 340/380 ratio against the logarithm of the peptide concentration.

-

Calculate the EC₅₀ value from the dose-response curve using a suitable nonlinear regression model.

-

Signaling Pathway Visualization

Caption: CaSR activation by γ-glutamyl peptides.

Inhibition of Angiotensin-Converting Enzyme (ACE)

Certain gamma-glutamyl peptides have demonstrated the ability to inhibit angiotensin-converting enzyme (ACE) in vitro.[7] ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. By converting angiotensin I to the potent vasoconstrictor angiotensin II, ACE plays a crucial role in hypertension. The inhibition of ACE is a major therapeutic strategy for managing high blood pressure.

Glutathione (γ-Glu-Cys-Gly) and its precursor, γ-glutamyl cysteine (γ-EC), have been identified as in vitro inhibitors of ACE.[7][8] The inhibitory mechanism is thought to involve the interaction of the carboxyl group of the glutamyl residue with the zinc ion in the active site of ACE.[7]

Quantitative Data: ACE Inhibition by Gamma-Glutamyl Peptides

The inhibitory potency of gamma-glutamyl peptides against ACE is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the peptide required to inhibit 50% of the enzyme's activity.

| Peptide | IC₅₀ (µM) | Source | Reference |

| γ-Glutamyl Cysteine (γ-EC) | 390 | Commercially sourced | [7][8] |

| Glutathione (GSH) | 8.3 | Commercially sourced | [7][8] |

Experimental Protocol: In Vitro ACE Inhibition Assay

A common in vitro method for assessing ACE inhibition involves a spectrophotometric assay using a synthetic substrate.

Objective: To determine the ACE inhibitory activity of a test gamma-glutamyl peptide.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung or other sources)

-

Synthetic substrate (e.g., FAPGG: N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine or HHL: Hippuryl-L-histidyl-L-leucine)

-

Borate buffer

-

Test gamma-glutamyl peptides

-

Positive control (e.g., Captopril)

-

Negative control (vehicle)

-

Spectrophotometer or microplate reader

Procedure (using FAPGG as substrate):

-

Reagent Preparation: Prepare solutions of ACE, FAPGG, and the test peptides in borate buffer.

-

Reaction Mixture:

-

In a microplate well or cuvette, add the borate buffer.

-

Add the test gamma-glutamyl peptide at various concentrations.

-

Add the FAPGG solution.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

-

Enzyme Reaction: Initiate the reaction by adding the ACE solution to the mixture.

-

Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 340 nm over a specific time period (e.g., 30 minutes) at 37°C. The hydrolysis of FAPGG by ACE leads to a decrease in absorbance.

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction from the change in absorbance over time.

-

Determine the percentage of ACE inhibition for each concentration of the test peptide using the formula:

-

% Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100

-

-

Plot the percentage of inhibition against the logarithm of the peptide concentration to generate a dose-response curve.

-

Calculate the IC₅₀ value from the dose-response curve.

-

Experimental Workflow Visualization

Caption: Workflow for in vitro ACE inhibition assay.

Other In Vitro Biological Activities

While the activation of CaSR and inhibition of ACE are well-characterized, gamma-glutamyl peptides are also being investigated for other in vitro biological activities, including anti-inflammatory and antioxidant effects.

-

Anti-inflammatory Activity: The activation of CaSR by gamma-glutamyl peptides has been linked to the suppression of pro-inflammatory cytokines, suggesting a potential anti-inflammatory role.[9] For instance, pretreatment with γ-glutamyl-valine (γ-EV) has been shown to suppress the production of TNF-α-induced pro-inflammatory cytokines like IL-6 and MCP-1 in a 3T3-L1 adipocyte-like cell model.[9] Further research is needed to fully elucidate the mechanisms and quantify the anti-inflammatory effects of a broader range of these peptides in various in vitro systems.

-

Antioxidant Activity: Glutathione is a well-known and potent intracellular antioxidant.[10] The antioxidant properties of other gamma-glutamyl peptides are an area of ongoing research. In vitro antioxidant assays, such as DPPH radical scavenging, ABTS radical scavenging, and cellular antioxidant activity assays, can be employed to evaluate and quantify these effects.

Conclusion

Gamma-glutamyl peptides exhibit a fascinating array of in vitro biological activities with significant implications for the food and pharmaceutical sectors. Their ability to modulate the calcium-sensing receptor, leading to the "kokumi" taste sensation, and their potential to inhibit key enzymes like ACE, highlight their multifaceted nature. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of these intriguing biomolecules. Further investigations into their anti-inflammatory, antioxidant, and other biological activities will undoubtedly uncover new applications for gamma-glutamyl peptides in promoting human health and well-being.

References

- 1. tandfonline.com [tandfonline.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. mechanism-of-the-perception-of-kokumi-substances-and-the-sensory-characteristics-of-the-kokumi-peptide-glu-val-gly - Ask this paper | Bohrium [bohrium.com]

- 6. Allosteric Modulation of the Calcium-sensing Receptor by γ-Glutamyl Peptides: INHIBITION OF PTH SECRETION, SUPPRESSION OF INTRACELLULAR cAMP LEVELS, AND A COMMON MECHANISM OF ACTION WITH l-AMINO ACIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitory Activity and Proposed Binding Model of γ-Glutamyl Cysteine, the Precursor of Glutathione, on Angiotensin Converting Enzyme [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Structural Analysis and Biological Significance of H-γ-Glu-Gln-OH

Executive Summary: H-γ-L-Glutamyl-L-glutamine (H-γ-Glu-Gln-OH) is a naturally occurring dipeptide with a unique structural feature: an isopeptide bond formed between the γ-carboxyl group of glutamic acid and the α-amino group of glutamine. This γ-linkage confers significant resistance to enzymatic degradation by most peptidases, prolonging its biological half-life. This guide provides an in-depth overview of the structural analysis, physicochemical properties, biological functions, and key applications of H-γ-Glu-Gln-OH. It details standard experimental protocols for its characterization, summarizes its role in critical signaling pathways, and highlights its emerging potential as a clinical biomarker and a vehicle for targeted drug delivery, making it a molecule of significant interest to researchers in biochemistry, pharmacology, and medicine.

Introduction

H-γ-Glu-Gln-OH is a dipeptide composed of two amino acids, L-glutamic acid and L-glutamine. Its defining characteristic is the γ-glutamyl bond, which distinguishes it from the vast majority of peptides that are linked via α-peptide bonds. This structural nuance is critical, as it renders the molecule resistant to hydrolysis by common peptidases, thereby enhancing its metabolic stability.[1] The molecule is intrinsically linked to glutathione (GSH) metabolism and has been identified as an allosteric modulator of the calcium-sensing receptor (CaSR), implicating it in various physiological and pathophysiological processes.[1][2] Its high water solubility, biocompatibility, and low toxicity have also positioned it as a promising candidate for applications in drug delivery and as a stable glutamine source in biotechnology.[1][3] This document serves as a technical resource for professionals engaged in the study and application of this unique dipeptide.

Physicochemical Properties

The fundamental properties of H-γ-Glu-Gln-OH are crucial for its handling, analysis, and application. Key quantitative data are summarized below.

| Property | Value | Reference(s) |

| Synonyms | γ-L-Glutamyl-L-glutamine; γ-Glu-Gln; H-Glu(Gln-OH)-OH | [3][4] |

| CAS Number | 10148-81-9 | [4][5] |

| Molecular Formula | C₁₀H₁₇N₃O₆ | [3][4] |

| Molecular Weight | 275.26 g/mol | [3][4] |

| Appearance | White powder | [4] |

| Purity | ≥ 99% (TLC) | [4] |

| Optical Rotation | [α]D²⁴ = +7 ± 2º (c=2 in 0.5 N HCl) | [4] |

| Solubility | Soluble in water; Soluble in DMSO | [3][6] |

| Storage Conditions | 0-8 °C (short-term); -20°C (long-term) | [4][7] |

Methodologies for Structural Analysis

A multi-faceted analytical approach is required for the unambiguous structural confirmation and purity assessment of H-γ-Glu-Gln-OH. The following protocols outline standard methodologies.

Caption: A typical experimental workflow for the comprehensive structural analysis and quality control of H-γ-Glu-Gln-OH.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is essential for confirming the molecular weight and amino acid sequence.

-

Experimental Protocol:

-

Sample Preparation: Dissolve 1 mg of H-γ-Glu-Gln-OH in 1 mL of LC-MS grade water.

-

Chromatography: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Run a linear gradient from 2% to 50% B over 10 minutes at a flow rate of 0.3 mL/min.

-

Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode.

-

Data Acquisition: Perform a full scan from m/z 100-500 to identify the parent ion, followed by tandem MS (MS/MS) on the parent ion to obtain fragmentation data.

-

-

Expected Data: The analysis should reveal a parent ion [M+H]⁺ at m/z 276.12. MS/MS fragmentation will yield characteristic b- and y-ions, confirming the sequence and, importantly, the γ-linkage, which alters the fragmentation pattern compared to its α-linked isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for confirming the covalent structure, including the specific γ-glutamyl linkage.[8][9]

-

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the peptide in 0.5 mL of deuterium oxide (D₂O).

-

Instrumentation: Use a 500 MHz or higher NMR spectrometer.

-

Experiments: Acquire 1D ¹H and ¹³C spectra. Perform 2D experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings within each residue and TOCSY (Total Correlation Spectroscopy) to identify all protons within a spin system.[9] A ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment is used to correlate protons with their directly attached carbons.

-

-

Expected Data: The key to confirming the γ-linkage is the chemical shift of the glutamic acid α-proton (α-H). In a γ-linked peptide, this proton is adjacent to a free amine, resulting in a chemical shift different from that in an α-linked peptide where it would be part of the peptide backbone. COSY and TOCSY spectra will confirm the connectivity of protons within the glutamic acid and glutamine residues.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for assessing the purity of the peptide sample.[10]

-

Experimental Protocol:

-

System: An HPLC system with UV detection.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A shallow linear gradient, for example, 5% to 35% B over 30 minutes.

-

Detection: Monitor absorbance at 214 nm and 280 nm.

-

Quantification: Purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total integrated peak area.

-

Biosynthesis and Metabolic Pathways

H-γ-Glu-Gln-OH is primarily formed through the activity of γ-glutamyl transpeptidase (GGT), a key enzyme in the γ-glutamyl cycle.[11]

Caption: The enzymatic synthesis of H-γ-Glu-Gln-OH via the γ-glutamyl transpeptidase (GGT) pathway.

GGT catalyzes the transfer of the γ-glutamyl moiety from a donor molecule, most notably glutathione (GSH), to an acceptor, which can be an amino acid (like L-glutamine), a peptide, or water.[12][13] This transpeptidation reaction is a central part of the γ-glutamyl cycle, which is crucial for GSH homeostasis and amino acid transport.[13] The presence of H-γ-Glu-Gln-OH can therefore be an indicator of active GGT and GSH turnover.[1]

Biological Functions and Signaling Pathways

Recent research has uncovered specific biological roles for γ-glutamyl peptides, moving beyond their classical role in GSH metabolism.

Allosteric Modulation of the Calcium-Sensing Receptor (CaSR)

H-γ-Glu-Gln-OH and other γ-glutamyl peptides act as allosteric modulators of the Calcium-Sensing Receptor (CaSR).[2] CaSR is a G-protein coupled receptor (GPCR) that plays a vital role in sensing extracellular calcium levels and regulating parathyroid hormone secretion and renal calcium handling.[14][15]

Caption: Activation of the Calcium-Sensing Receptor (CaSR) signaling cascade by H-γ-Glu-Gln-OH.

By binding to CaSR, H-γ-Glu-Gln-OH can potentiate the receptor's response to calcium, leading to the activation of the Gq/11 protein, stimulation of phospholipase C (PLC), and subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[14][16] This cascade results in the release of calcium from intracellular stores, triggering downstream cellular responses that can include the modulation of inflammatory pathways.[16]

Applications in Research and Drug Development

The unique properties of H-γ-Glu-Gln-OH make it a valuable tool in several areas of biomedical research and development.

Biomarker for Liver Disease

Metabolomic studies have identified γ-glutamyl dipeptides, including H-γ-Glu-Gln-OH, as novel biomarkers for discriminating between different forms of liver disease.[17][18] Elevated serum levels of these dipeptides can indicate altered GSH metabolism and GGT activity associated with liver pathology.[17] The diagnostic potential, as measured by the area under the receiver-operating characteristic curve (AUC), is significant.

| Condition | AUC (Training Data) | AUC (Validation Data) |

| Healthy vs. Liver Disease | 0.952 | 0.967 |

| Drug-Induced Liver Injury | 0.817 | 0.849 |

| Chronic Hepatitis B | 0.820 | 0.762 |

| Chronic Hepatitis C | 0.917 | 0.707 |

| Cirrhosis Type C | 0.803 | 0.993 |

| Hepatocellular Carcinoma | 0.762 | 0.803 |

| Data sourced from a serum metabolomics study.[17] |

Drug Delivery Vehicle

The hydrophilic nature, high water solubility, biocompatibility, and low toxicity of H-γ-Glu-Gln-OH make it an attractive carrier for drug conjugation.[3]

Caption: A schematic representing the use of H-γ-Glu-Gln-OH as a hydrophilic carrier to improve the properties of a conjugated drug.

Conjugating therapeutic agents to this dipeptide can enhance their solubility, improve their pharmacokinetic profile, and potentially enable targeted delivery to cells with high GGT expression, such as certain tumor cells.[3][13]

Cell Culture and Biotechnology

In biotechnology, H-γ-Glu-Gln-OH is used as a highly stable and soluble source of L-glutamine in cell culture media.[1][4] L-glutamine is an essential nutrient for many cultured cell lines but is unstable in solution. The dipeptide form provides a stable delivery mechanism, slowly releasing glutamine as it is metabolized by the cells, thereby improving cell growth and productivity.[4]

Conclusion

H-γ-L-Glutamyl-L-glutamine is more than a simple dipeptide; its unique γ-isopeptide bond confers remarkable metabolic stability and underpins its diverse biological activities. Through its connections to glutathione metabolism and the calcium-sensing receptor, it plays important roles in cellular homeostasis and signaling. Standard analytical techniques such as MS, NMR, and HPLC are essential for its proper characterization. With demonstrated applications as a potential disease biomarker, a drug delivery platform, and a valuable biotechnological reagent, H-γ-Glu-Gln-OH represents a molecule of growing importance and a fertile ground for future research and development.

References

- 1. H-Gamma-Glu-Gln-OH | 10148-81-9 | Benchchem [benchchem.com]

- 2. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Page loading... [wap.guidechem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound [myskinrecipes.com]

- 8. chem.uzh.ch [chem.uzh.ch]

- 9. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 10. lcms.labrulez.com [lcms.labrulez.com]

- 11. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. Serum metabolomics reveals γ-glutamyl dipeptides as biomarkers for discrimination among different forms of liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Motoyuki Otsuka - Serum metabolomics reveals gamma-glutamyl dipeptides as biomarkers for discrimination among different forms of liver disease - Papers - researchmap [researchmap.jp]

H-γ-Glu-Gln-OH: A Novel Precursor for Glutathione Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glutathione (GSH), a tripeptide of glutamate, cysteine, and glycine, is the most abundant intracellular antioxidant, playing a critical role in cellular protection, detoxification, and redox signaling. The maintenance of adequate intracellular GSH levels is paramount for cell viability and function. Cysteine availability is the rate-limiting factor in GSH synthesis, which is catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS). This guide explores the potential of H-γ-Glu-Gln-OH (γ-glutamylglutamine), a dipeptide of glutamic acid and glutamine, as a precursor for glutathione synthesis. We will delve into the underlying biochemical pathways, present available data, and provide detailed experimental protocols to facilitate further research in this promising area.

Introduction to Glutathione Synthesis and the Role of Precursors

The synthesis of glutathione is a two-step enzymatic process occurring in the cytosol:

-

Formation of γ-glutamylcysteine: The enzyme glutamate-cysteine ligase (GCL) catalyzes the formation of a peptide bond between the γ-carboxyl group of glutamate and the amino group of cysteine. This is the rate-limiting step in GSH synthesis.[1]

-

Addition of glycine: Glutathione synthetase (GS) adds glycine to the C-terminal of γ-glutamylcysteine to form glutathione.[1]

The availability of cysteine is a primary determinant of the rate of GSH synthesis. Consequently, various precursor molecules have been investigated for their ability to augment intracellular cysteine and glutamate levels, thereby boosting GSH production. These include N-acetylcysteine (NAC) and γ-glutamylcysteine (GGC). This guide focuses on the potential of H-γ-Glu-Gln-OH as another such precursor.

The Metabolism of H-γ-Glu-Gln-OH and its Link to Glutathione

The metabolic pathway for H-γ-Glu-Gln-OH is intrinsically linked to the enzyme γ-glutamyl transpeptidase (GGT). GGT is a membrane-bound enzyme that plays a key role in the breakdown of extracellular glutathione and other γ-glutamyl compounds.[2][3] It can catalyze two types of reactions:

-

Hydrolysis: GGT can cleave the γ-glutamyl bond, releasing glutamate.

-

Transpeptidation: GGT can transfer the γ-glutamyl group to an acceptor molecule, which can be an amino acid or another peptide.[3]

H-γ-Glu-Gln-OH is a substrate for GGT. The action of GGT on H-γ-Glu-Gln-OH would release glutamine and either glutamate (via hydrolysis) or a new γ-glutamyl-amino acid (via transpeptidation). Both glutamine and glutamate are direct precursors for glutathione synthesis. Glutamine is readily transported into cells and converted to glutamate by the enzyme glutaminase.

Direct evidence for the in vivo relevance of H-γ-Glu-Gln-OH in glutathione metabolism comes from a study on cerebral ischemia in rats. During ischemic conditions, which lead to a decrease in glutathione levels, a significant increase in both intracellular and extracellular concentrations of γ-glutamylglutamine was observed. This increase was attributed to the activity of γ-glutamyl transpeptidase. This finding confirms that γ-glutamylglutamine is an endogenous dipeptide linked to the metabolic flux of glutathione.

Quantitative Data

While direct quantitative studies on the efficacy of H-γ-Glu-Gln-OH in raising intracellular glutathione levels are limited, data from related γ-glutamyl peptides and precursor studies provide a valuable framework for comparison.

| Precursor Molecule | Dosage | Cell/Tissue Type | Fold Increase in GSH (approx.) | Study Reference |

| γ-glutamylcysteine (GGC) | 2g (oral) | Human lymphocytes | 2-3 fold | Zarka & Bridge, 2017 |

| γ-glutamylcysteine (GGC) | 4g (oral) | Human lymphocytes | 3-4 fold | Zarka & Bridge, 2017 |

| Alanyl-glutamine | Parenteral nutrition | Rat liver | 1.5 fold | |

| Glutamine | 0.8 mM | Human erythrocytes | 1.2 fold | [2] |

| α-ketoglutarate | 10 mM | Human erythrocytes | 1.6 fold | [2] |

| γ-glutamylglutamine | Ischemia-induced | Rat striatum | Increased concentration observed | Orwar et al., 1994 |

Note: The data for γ-glutamylglutamine reflects its increased endogenous presence during glutathione depletion, not its administration as a precursor. Further research is required to quantify its efficacy in repleting glutathione levels.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the role of H-γ-Glu-Gln-OH as a glutathione precursor.

Cell Culture and Treatment

-

Cell Lines: Utilize cell lines relevant to the research question, such as hepatocytes (e.g., HepG2), astrocytes (e.g., U373), or primary cell cultures.

-

Culture Conditions: Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Induction of Oxidative Stress (Optional): To assess the protective effects of H-γ-Glu-Gln-OH, cells can be pre-treated with an oxidizing agent such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP) to deplete baseline glutathione levels.

-

Treatment with H-γ-Glu-Gln-OH: Prepare stock solutions of H-γ-Glu-Gln-OH in a suitable solvent (e.g., sterile water or PBS). Treat cells with a range of concentrations of H-γ-Glu-Gln-OH for various time points (e.g., 2, 4, 8, 12, 24 hours). Include appropriate controls (untreated cells, vehicle-treated cells, and cells treated with other known glutathione precursors like NAC or GGC).

Measurement of Intracellular Glutathione

A common and reliable method for quantifying intracellular glutathione is through a colorimetric assay using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., metaphosphoric acid) to precipitate proteins.

-

Centrifugation: Centrifuge the cell lysates to pellet the protein precipitate.

-

Assay Reaction:

-

To a 96-well plate, add the supernatant from the cell lysates.

-

Add a solution of DTNB and glutathione reductase.

-

Initiate the reaction by adding NADPH.

-

-

Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the concentration of glutathione in the sample.

-

Standard Curve: Generate a standard curve using known concentrations of glutathione to determine the absolute concentration in the samples.

Analysis of Gene Expression of Glutathione Synthesis Enzymes

Quantitative real-time PCR (qRT-PCR) can be used to determine if H-γ-Glu-Gln-OH treatment upregulates the expression of genes encoding for GCL and GS.

-

RNA Extraction: Extract total RNA from treated and control cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qRT-PCR: Perform qRT-PCR using primers specific for the catalytic and modifier subunits of GCL (GCLC and GCLM) and for GS. Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Data Analysis: Analyze the relative gene expression using the ΔΔCt method.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Oral administration of γ-glutamylcysteine increases intracellular glutathione levels above homeostasis in a randomised human trial pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of γ-L-Glutamyl-L-glutamine (H-Gamma-Glu-Gln-OH): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Gamma-Glu-Gln-OH, also known as γ-L-Glutamyl-L-glutamine, is a dipeptide of significant interest in various scientific fields. Its unique γ-glutamyl linkage makes it resistant to cleavage by most peptidases, conferring metabolic stability. This dipeptide serves as a crucial building block in peptide synthesis and is utilized in biotechnology as a component of cell culture media to enhance cell growth and productivity.[1] In neuroscience, it is investigated for its potential roles in neurotransmission and neuroprotection.[2] Furthermore, its high water solubility, biocompatibility, and potential for improved tumor targeting make it a valuable carrier for drug conjugation in drug development.[3] This document provides detailed protocols for the enzymatic synthesis of this compound, methods for its purification and characterization, and an overview of its involvement in the gamma-glutamyl cycle.

Data Presentation

Table 1: Quantitative Data for Enzymatic Synthesis of γ-Glutamyl Peptides

| Product | Enzyme | γ-Glutamyl Donor | Acceptor | Yield (%) | Purity (%) | Reference |

| γ-L-Glutamyl-L-tryptophan | L-Glutaminase (Bacillus amyloliquefaciens) | L-Glutamine | L-Tryptophan | 51.02 | Not specified | [4] |

| γ-L-Glutamyl-γ-L-glutamyl-L-tryptophan | L-Glutaminase (Bacillus amyloliquefaciens) | L-Glutamine | L-Tryptophan | 26.12 | Not specified | [4] |

| γ-D-Glutamyltaurine | γ-Glutamyltranspeptidase | D-Glutamine | Taurine | 71 | Not specified | [5] |

| This compound | Not specified | Not specified | Not specified | Not specified | ≥ 99 (TLC) | [1] |

Note: Data for γ-glutamyl-tryptophan and γ-glutamyltaurine are provided as representative examples of yields achievable with enzymatic synthesis methods.

Experimental Protocols

Two primary enzymatic methods for the synthesis of this compound are presented below. The choice of method may depend on the desired purity, potential for side products, and availability of enzymes.

Protocol 1: Synthesis using L-Glutaminase

This protocol is adapted from the synthesis of other γ-glutamyl peptides and utilizes the transpeptidase activity of L-glutaminase, where L-glutamine serves as both the γ-glutamyl donor and acceptor (autotranspeptidation).[6]

Materials:

-

L-Glutamine

-

L-Glutaminase from Bacillus amyloliquefaciens

-

Sodium phosphate buffer (0.1 M)

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

-

Deionized water

Equipment:

-

Reaction vessel (e.g., stirred tank reactor or shaker flask)

-

pH meter

-

Temperature-controlled incubator or water bath

-

High-Performance Liquid Chromatography (HPLC) system for analysis

-

Lyophilizer

Procedure:

-

Reaction Setup:

-

Prepare a 0.2 M solution of L-glutamine in 0.1 M sodium phosphate buffer.

-

Adjust the pH of the solution to 10.0 using 1 M NaOH.

-

Pre-incubate the solution at 37°C.

-

-

Enzyme Addition:

-

Add L-glutaminase to the reaction mixture to a final concentration of 0.1% (w/v).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C with continuous stirring or shaking for 3-6 hours.

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC to determine the concentration of this compound and the remaining L-glutamine. The formation of longer peptides such as γ-Glu-Glu-Gln may also be observed.[6]

-

-

Reaction Termination:

-

Terminate the reaction by heating the mixture to 95-100°C for 10 minutes to denature the enzyme.

-

Alternatively, the reaction can be stopped by adding an equal volume of ethanol.

-

-

Purification:

-

Centrifuge the reaction mixture to remove the denatured enzyme and any precipitate.

-

The supernatant containing this compound can be purified using ion-exchange chromatography (see Protocol 3).

-

-

Lyophilization:

-

The purified fractions containing this compound are pooled and lyophilized to obtain the final product as a white powder.

-

Protocol 2: Synthesis using γ-Glutamyltranspeptidase (GGT)

This protocol utilizes GGT to catalyze the transfer of the γ-glutamyl group from a donor molecule (L-glutamine) to an acceptor molecule (L-glutamine).[7]

Materials:

-

L-Glutamine

-

γ-Glutamyltranspeptidase (GGT) (e.g., from E. coli or bovine kidney)

-

Tris-HCl buffer (0.1 M)

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

-

Deionized water

Equipment:

-

Same as in Protocol 1.

Procedure:

-

Reaction Setup:

-

Prepare a solution containing 200 mM L-glutamine in 0.1 M Tris-HCl buffer.

-

Adjust the pH of the solution to 9.0-10.0 using 1 M NaOH.

-

Equilibrate the solution to 37°C.

-

-

Enzyme Addition:

-

Add GGT to the reaction mixture to a final concentration of 0.2 U/mL.

-

-

Incubation:

-

Incubate the mixture at 37°C with gentle agitation for 4-8 hours.

-

Monitor the reaction progress via HPLC.

-

-

Reaction Termination:

-

Stop the reaction by heat inactivation (95-100°C for 10 minutes) or by adding a protein precipitating agent like trichloroacetic acid (TCA) to a final concentration of 5% and then neutralizing.

-

-

Purification and Lyophilization:

-

Follow steps 5 and 6 from Protocol 1.

-

Protocol 3: Purification by Ion-Exchange Chromatography

This protocol is suitable for the purification of this compound from the enzymatic synthesis reaction mixture.[5][8]

Materials:

-

Dowex 1x8 resin (or similar anion exchange resin), acetate form

-

Acetic acid solutions (e.g., 0.5 M, 1 M, 2 M)

-

Formic acid

-

Deionized water

Equipment:

-

Chromatography column

-

Fraction collector

-

HPLC system for fraction analysis

Procedure:

-

Column Preparation:

-

Pack a chromatography column with Dowex 1x8 resin (acetate form).

-

Wash the column extensively with deionized water.

-

-

Sample Loading:

-

Dilute the supernatant from the terminated reaction mixture with deionized water and adjust the pH to neutral if necessary.

-

Load the diluted sample onto the prepared column.

-

-

Washing:

-

Wash the column with several column volumes of deionized water to remove unbound materials.

-

-

Elution:

-

Elute the bound peptides using a stepwise or linear gradient of acetic acid (e.g., 0.5 M to 2 M). A mixture of formic acid, acetic acid, and water can also be used for elution.[5]

-

Collect fractions using a fraction collector.

-

-

Fraction Analysis:

-

Analyze the collected fractions by HPLC to identify those containing pure this compound.

-

-

Pooling and Lyophilization:

-

Pool the pure fractions and lyophilize to obtain the final product.

-

Mandatory Visualization

Signaling Pathway Diagram

Caption: The Gamma-Glutamyl Cycle.

Experimental Workflow Diagram

Caption: Enzymatic Synthesis Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. Streamlined Efficient Synthesis and Antioxidant Activity of γ-[Glutamyl](n≥1)-tryptophan Peptides by Glutaminase from Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of Bacterial γ-Glutamyltranspeptidase for Enzymatic Synthesis of γ-d-Glutamyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Glutamine as a gamma-glutamyl donor for gamma-glutamyl transpeptidase: gamma-glutamyl peptide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of Enzymatic Synthesis of γ-Glutamylcarnosine and Its Effects on Taste - PubMed [pubmed.ncbi.nlm.nih.gov]

Revolutionizing Cell Culture: H-Gamma-Glu-Gln-OH as a Stable Glutamine Source

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-glutamine is an essential amino acid for the successful in vitro culture of mammalian cells, playing a critical role in cellular energy metabolism, protein synthesis, and nucleotide biosynthesis.[1] However, L-glutamine is notoriously unstable in aqueous solutions, spontaneously degrading into pyroglutamate and ammonia.[1][2] The accumulation of ammonia can be toxic to cells, leading to reduced cell growth, decreased viability, and altered metabolism, ultimately impacting the consistency and yield of cell culture processes.[3][4]

To overcome these limitations, stabilized dipeptide forms of glutamine have been developed. This document provides detailed application notes and protocols for utilizing H-Gamma-Glu-Gln-OH (γ-L-Glutamyl-L-glutamine), a highly stable and soluble dipeptide, as a direct replacement for L-glutamine in cell culture media. This compound is enzymatically cleaved by cells to release L-glutamine and L-glutamic acid on demand, ensuring a consistent supply of glutamine while minimizing the accumulation of cytotoxic ammonia.[5][6]

Advantages of this compound

-

Enhanced Stability: this compound exhibits superior stability in liquid media compared to L-glutamine, even during prolonged incubation at 37°C, preventing the spontaneous degradation that leads to ammonia buildup.[2][5]

-

Reduced Ammonia Accumulation: By providing a stable source of glutamine that is metabolized as needed, the use of this compound significantly reduces the accumulation of toxic ammonia in the culture medium.[3][4]

-

Improved Cell Health and Viability: Lower ammonia levels contribute to a healthier cellular environment, resulting in improved cell viability and extended culture longevity.[3]

-

Consistent Performance: The stable nature of this compound ensures a more consistent and reproducible cell culture performance, which is critical for research and biopharmaceutical production.[1]

-